7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-(®-7-Amino-5-azaspiro[24]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The core structure is built through a series of reactions, including cyclization and spiro-annulation. Key intermediates are often synthesized using methods such as the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the number of steps to reduce production time and costs. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent due to its selective inhibition properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively inhibiting specific biochemical pathways. It targets enzymes and receptors involved in critical cellular processes, thereby modulating their activity. The molecular targets and pathways involved include kinases and other signaling proteins, which play a role in various diseases and conditions .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A JAK inhibitor with a similar core structure.
Bicifadine: An analog with antifungal and antibacterial properties.
Spirocyclopropane derivatives: Compounds with similar spiro-annulated structures.
Uniqueness
What sets 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid apart is its unique combination of functional groups and its high selectivity for specific biochemical targets. This makes it a valuable compound for targeted therapeutic applications and advanced research in medicinal chemistry .
Properties
Molecular Formula |
C19H18ClF2N3O3 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10?,12?,13-/m0/s1 |
InChI Key |
PNUZDKCDAWUEGK-GDKBPFBDSA-N |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Origin of Product |
United States |
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